N-{2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Description
This compound features a fused [1,2,4]triazolo[3,2-b][1,3]thiazole core substituted with a 4-methoxyphenyl group at position 2, linked via an ethyl chain to a 2,3-dihydro-1,4-benzodioxine-6-sulfonamide moiety. The triazolo-thiazole system is a heterocyclic scaffold known for diverse pharmacological activities, including kinase inhibition .
Properties
IUPAC Name |
N-[2-[2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
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| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O5S2/c1-28-16-4-2-14(3-5-16)20-23-21-25(24-20)15(13-31-21)8-9-22-32(26,27)17-6-7-18-19(12-17)30-11-10-29-18/h2-7,12-13,22H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AACSWPKJBKRNAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thioamides under reflux conditions.
Formation of Triazole Ring: The triazole ring is formed by cyclization of hydrazides with carbon disulfide in the presence of a base.
Coupling Reactions: The thiazole and triazole rings are then coupled with the methoxyphenyl group and the benzo[d][1,4]dioxine moiety through nucleophilic substitution reactions.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the sulfonamide group, converting it to the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to introduce new substituents.
Major Products
The major products formed from these reactions include phenolic derivatives, amines, and various substituted thiazole and triazole derivatives .
Scientific Research Applications
N-{2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-{2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves multiple molecular targets and pathways:
Enzyme Inhibition: The compound inhibits key enzymes involved in bacterial cell wall synthesis, leading to cell lysis and death.
Receptor Binding: It binds to specific receptors on the surface of cancer cells, triggering apoptosis (programmed cell death).
Signal Transduction: The compound interferes with signal transduction pathways, reducing inflammation and tumor growth.
Comparison with Similar Compounds
Triazolo-Thiazole Derivatives
- Compound (): 4-Methoxy-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide Key Differences: Replaces the benzodioxine ring with a simple benzene sulfonamide and substitutes 4-methoxyphenyl with o-tolyl on the triazolo-thiazole. Implications: The absence of the benzodioxine moiety may reduce FAK (focal adhesion kinase) affinity, as benzodioxane derivatives are noted for FAK inhibition . Molecular weight: 428.5 g/mol .
Fluorophenyl-Triazolo-Thiazole ()
- Compound : N-{2-[2-(4-Fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N′-(4-methoxyphenyl)ethanediamide
Benzodioxine-Containing Analogues
1,3,4-Thiadiazole-Benzodioxane Derivatives ()
- Compounds : Thiadiazole fused with benzodioxane, e.g., 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones .
Spectroscopic Analysis
- IR/NMR Signatures :
- The target compound’s IR spectrum should lack C=O stretches (confirming triazolo-thiazole cyclization) and show sulfonamide S=O bands (~1350–1150 cm⁻¹) .
- Compared to compounds, the benzodioxine sulfonamide’s ether (C-O-C) stretches (~1250 cm⁻¹) and sulfonamide NH stretches (~3300 cm⁻¹) are critical discriminators .
FAK Inhibition Potential
- Target Compound : The benzodioxine sulfonamide aligns with FAK inhibitors reported in , where benzodioxane derivatives showed IC₅₀ values <10 µM .
- Analogues: ’s benzene sulfonamide may exhibit weaker FAK binding due to reduced oxygen donor atoms. Fluorophenyl derivatives () might enhance blood-brain barrier penetration but lack direct FAK data .
Computational Similarity Metrics
- Tanimoto/Dice Scores : Structural similarity to FAK inhibitors (e.g., compounds) could be quantified using Morgan fingerprints or MACCS keys, with scores >0.6 indicating significant overlap .
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Key Spectral Comparisons
Q & A
Basic: What are the critical steps in synthesizing this compound, and how can purity be ensured?
The synthesis involves multi-step reactions, starting with the formation of the thiazole-triazole fused core, followed by sulfonamide coupling. Key steps include:
- Thiazole ring formation : Controlled cyclization of precursors under reflux conditions with catalysts like acetic acid .
- Sulfonamide coupling : Reacting the thiazolo-triazole intermediate with a benzodioxine-sulfonyl chloride derivative in anhydrous solvents (e.g., THF) .
- Purification : Column chromatography or recrystallization is used to isolate the final product. Purity is verified via HPLC (≥95% purity) and NMR to confirm absence of unreacted intermediates or side products .
Basic: Which analytical techniques are essential for characterizing this compound?
Core techniques include:
- NMR spectroscopy : H and C NMR confirm structural integrity, with specific shifts for the methoxyphenyl (δ 3.8–4.0 ppm) and benzodioxine protons (δ 6.7–7.2 ppm) .
- Mass spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 500–550 range) .
- HPLC : Monitors reaction progress and purity using C18 columns with UV detection at 254 nm .
- Thermal analysis : TGA/DSC assesses stability, showing decomposition temperatures >200°C .
Advanced: How can reaction yields be optimized during sulfonamide coupling?
Yield optimization requires:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance sulfonyl chloride reactivity .
- Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to amine intermediate minimizes unreacted starting material .
- Temperature control : Reactions performed at 0–5°C reduce side reactions (e.g., hydrolysis of sulfonyl chloride) .
- Catalysts : Use of DMAP (4-dimethylaminopyridine) improves coupling efficiency by 15–20% .
Advanced: What strategies are effective for studying structure-activity relationships (SAR) of this compound?
SAR studies involve:
- Derivatization : Modifying the methoxyphenyl group (e.g., replacing -OCH with halogens or bulkier substituents) to assess impact on biological activity .
- Enzymatic assays : Testing inhibition of cyclooxygenase (COX) or kinases, with IC values correlated to substituent electronic effects .
- Computational modeling : Docking studies (e.g., using AutoDock Vina) predict binding affinity to targets like COX-2, guiding synthetic priorities .
Advanced: How do environmental factors (pH, light) influence its stability and bioactivity?
- pH sensitivity : The sulfonamide group hydrolyzes under strongly acidic (pH < 2) or basic (pH > 10) conditions, requiring buffered solutions (pH 6–8) for in vitro assays .
- Light sensitivity : The benzodioxine moiety is prone to photodegradation; storage in amber vials and use of radical scavengers (e.g., BHT) improve stability .
- Solubility : Lipophilicity (logP ~3.5) limits aqueous solubility; DMSO or cyclodextrin-based formulations are used for in vivo studies .
Advanced: What mechanistic insights exist for its interaction with biological targets?
- Enzyme inhibition : The sulfonamide group chelates zinc in metalloenzymes (e.g., carbonic anhydrase), while the triazolo-thiazole core engages in π-π stacking with aromatic residues in active sites .
- Cellular uptake : Fluorinated analogs show enhanced membrane permeability due to increased lipophilicity, as confirmed by Caco-2 cell assays .
- Metabolic pathways : Cytochrome P450 (CYP3A4) mediates hepatic oxidation of the methoxyphenyl group, identified via LC-MS metabolite profiling .
Basic: What are the recommended storage conditions to maintain compound integrity?
- Temperature : Store at –20°C in sealed, argon-flushed vials to prevent oxidation .
- Humidity : Use desiccants (silica gel) to avoid hydrolysis of the sulfonamide group .
- Long-term stability : Lyophilized forms retain >90% potency for 12 months when protected from light and moisture .
Advanced: How can contradictory bioactivity data between in vitro and in vivo models be resolved?
- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution to identify bioavailability bottlenecks (e.g., poor absorption or rapid clearance) .
- Metabolite identification : LC-MS/MS detects active/inactive metabolites that explain efficacy gaps .
- Dosing optimization : Adjust formulations (e.g., nanoemulsions) to enhance bioavailability in rodent models .
Basic: What safety protocols are critical when handling this compound?
- Toxicity screening : Preliminary Ames tests and cytotoxicity assays (e.g., HepG2 cells) guide safe handling .
- PPE : Use nitrile gloves, lab coats, and fume hoods due to potential irritancy of sulfonamide intermediates .
- Waste disposal : Neutralize acidic/basic byproducts before disposal in designated hazardous waste containers .
Advanced: What computational tools are used to predict its ADMET properties?
- ADMET Prediction : SwissADME or ADMETLab estimate parameters like BBB permeability (low) and hERG inhibition risk (moderate) .
- MD Simulations : GROMACS models assess binding stability to targets over 100-ns trajectories, validating mechanistic hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
